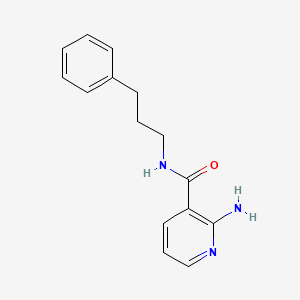
2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide” is a complex organic compound. It is related to the class of compounds known as pyridines . Pyridines are aromatic heterocyclic compounds that contain a nitrogen atom in their structure .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods. Quantum chemical calculations can be used to determine structure parameters in the ground state . These calculations can also provide information about the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
The synthesis and antiproliferative activity of related compounds have been a significant area of study. Modifications to the core structure of these compounds have shown variable effects on their biological activity. For instance, certain derivatives have demonstrated activity against the phospholipase C enzyme, with modifications at specific positions allowing for greater activity or complete elimination of activity, highlighting the importance of structural features in biological functions (van Rensburg et al., 2017).
Kinase Inhibition
Another application involves the selective inhibition of the Met kinase superfamily, which is crucial for cancer therapy. The development of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has shown potent and selective inhibition capabilities. These derivatives have undergone clinical trials due to their promising in vivo efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Material Synthesis
In the field of materials science, novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine have been synthesized, showcasing excellent thermal stability and mechanical properties. These materials could be used in various applications requiring high-performance polymers with outstanding thermal and chemical resistance (Xia et al., 2006).
Catalytic Activity and Polymorphism
Research has also explored the catalytic activity and polymorphism of pyridine-2,6-dicarboxamide derivatives. These compounds have been evaluated for their antibacterial activities and their efficiency as catalysts for transfer hydrogenation reactions, showcasing the versatility of these structures in catalyzing chemical reactions and their potential in antibacterial applications (Özdemir et al., 2012).
Anticancer and Anti-inflammatory Agents
Moreover, the development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents emphasizes the therapeutic potential of these compounds. The structure-activity relationship studies associated with these compounds provide insights into their potential use as therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-14-13(9-5-10-17-14)15(19)18-11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXPGOELANJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2665000.png)
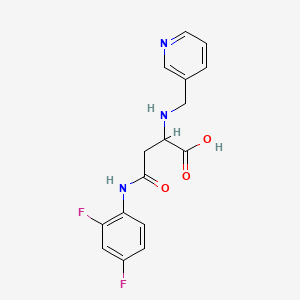

![(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665004.png)
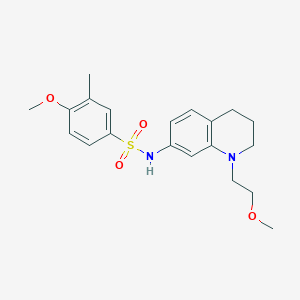
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)
![4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2665015.png)
![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2665017.png)
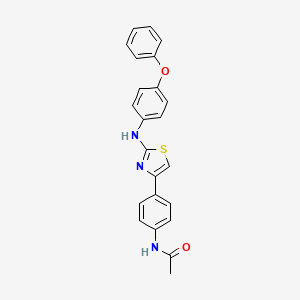
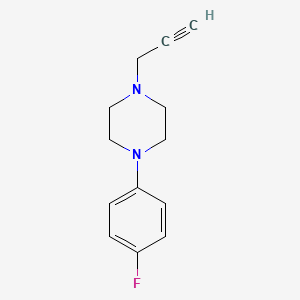
![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)
